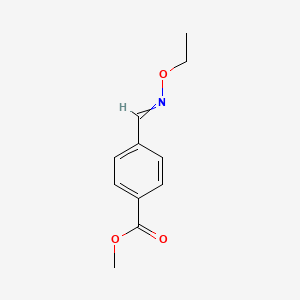
Methyl 4-(ethoxyiminomethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(ethoxyiminomethyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethoxyiminomethyl group attached to the benzene ring of methyl benzoate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(ethoxyiminomethyl)benzoate typically involves the reaction of methyl 4-formylbenzoate with ethoxyamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(ethoxyiminomethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethoxyiminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Formation of 4-(ethoxyiminomethyl)benzoic acid.
Reduction: Formation of 4-(ethoxyiminomethyl)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the reagents used.
Scientific Research Applications
Methyl 4-(ethoxyiminomethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(ethoxyiminomethyl)benzoate involves its interaction with specific molecular targets. The ethoxyiminomethyl group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methoxybenzoate: Similar ester structure but with a methoxy group instead of an ethoxyiminomethyl group.
Methyl 4-hydroxybenzoate: Contains a hydroxy group, leading to different chemical properties and reactivity.
Ethyl 4-(ethoxyiminomethyl)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 4-(ethoxyiminomethyl)benzoate is unique due to the presence of the ethoxyiminomethyl group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions and reactivity that are not observed in similar compounds with different substituents.
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl 4-(ethoxyiminomethyl)benzoate |
InChI |
InChI=1S/C11H13NO3/c1-3-15-12-8-9-4-6-10(7-5-9)11(13)14-2/h4-8H,3H2,1-2H3 |
InChI Key |
IVTVINQQAPCGEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCON=CC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















